1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Salt selection Aqueous solubility Formulation development

Vortioxetine free base and hydrobromide salt exhibit low aqueous solubility and polymorphic variability, compromising assay reproducibility. Vortioxetine hydrochloride (VOT-HCl) resolves these issues: • 2.90 mg/mL aqueous solubility-2.6× higher than HBr salt, 32× higher than free base. • Single crystalline form eliminates polymorph batch variability; confirmed by PXRD. • Preferred for serotonin receptor binding assays, HPLC/LC-MS method validation, and pre-formulation screening. Supplied with full analytical documentation for immediate research use.

Molecular Formula C18H23ClN2S
Molecular Weight 334.906
CAS No. 960203-28-5
Cat. No. B569680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
CAS960203-28-5
Synonyms1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride; 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
Molecular FormulaC18H23ClN2S
Molecular Weight334.906
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl
InChIInChI=1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
InChIKeyJOJYHYRCIYAVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS 960203-28-5): Chemical Identity, Multimodal Pharmacology, and Procurement Rationale


1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS 960203-28-5), the hydrochloride salt of vortioxetine, is a multimodal serotonergic agent that functions as a serotonin (5-HT) transporter (SERT) inhibitor combined with direct activity at multiple 5-HT receptor subtypes [1]. Unlike conventional selective serotonin reuptake inhibitors (SSRIs) that act solely through SERT blockade, this compound simultaneously antagonizes 5-HT3, 5-HT1D, and 5-HT7 receptors, acts as a 5-HT1B receptor partial agonist, and functions as a 5-HT1A receptor agonist [2]. The hydrochloride salt form confers critical physicochemical advantages—most notably substantially enhanced aqueous solubility—over both the poorly soluble vortioxetine free base and the marketed hydrobromide salt, making it the preferred research-grade form for in vitro assays, formulation development, and analytical reference standard applications [3].

Salt Form Hydrochloride supports aqueous solubility without co-solvents
Mechanism SERT inhibition plus multi-target 5-HT receptor modulation
Format In vitro pharmacology, bioanalytical standard, formulation research

Why Vortioxetine Hydrochloride (CAS 960203-28-5) Cannot Be Substituted with the Free Base or Other Salt Forms Without Risk of Altered Solubility, Bioavailability, or Polymorphic Instability


The pharmacological activity of vortioxetine resides in the free-base moiety, but the specific salt counterion governs solubility, dissolution rate, hygroscopicity, and polymorphic stability—all of which directly impact formulation performance, analytical accuracy, and in vitro experimental reproducibility [1]. The free base exhibits critically low aqueous solubility (~0.088 mg/mL at 25 °C), rendering it impractical for most aqueous-based assay systems or dissolution testing without co-solvents [2]. While the hydrobromide salt (VOT-HBr, CAS 960203-27-4) is the commercial API form, it shows lower aqueous solubility (~1.10–1.20 mg/mL) than the hydrochloride salt and is documented to readily form multiple polymorphs (α, β, γ), solvates, and hydrates, introducing batch-to-batch variability concerns [3]. The hydrochloride salt (VOT-HCl) achieves a 32-fold solubility increase over the free base (2.90 mg/mL at 25 °C) and approximately 2.4–2.6-fold over VOT-HBr, representing a quantifiably distinct physicochemical entity that cannot be assumed interchangeable in research or formulation contexts without validation [4].

Target
Vortioxetine HCl: high aqueous solubility, single crystalline form, well-defined hydrate conversion
Substitute Risk
Free base: critically low aqueous solubility — may limit aqueous assay compatibility and dissolution testing
Hydrobromide salt: multiple polymorphs and hydrates — may introduce batch-to-batch variability and solid-form uncertainty

Quantitative Differentiation Evidence: Vortioxetine Hydrochloride (CAS 960203-28-5) vs. Free Base, Hydrobromide Salt, and SSRI/SNRI Comparators


Aqueous Solubility of Vortioxetine Hydrochloride vs. Free Base and Hydrobromide Salt: A 32-Fold and 2.6-Fold Advantage

The hydrochloride salt of vortioxetine (VOT-HCl, CAS 960203-28-5) demonstrates an apparent equilibrium solubility of 2.90 mg/mL in water at 25 °C, representing a 32.0-fold improvement over the vortioxetine free base (0.088 mg/mL) and a 2.4–2.6-fold improvement over the marketed hydrobromide salt (VOT-HBr, ~1.10–1.20 mg/mL) [1]. In contrast, the hemi-hydrochloride salt (VOT-0.5HCl) achieves only 0.59 mg/mL (5.7-fold over free base), while the aspartate co-crystal salt (VT–ASP–H2O) reaches 414-fold higher solubility but with a distinct solid-state form . The rank-order solubility (VOT-HCl > VOT-HBr > VOT-0.5HCl > free base) is consistently demonstrated across independent crystallographic and formulation studies conducted in distilled water at neutral pH [2].

Aqueous Solubility
Head-to-head
32.0× vs free base; 2.6× vs HBr salt
Supports aqueous-formulation selection
2.90 mg/mL (HCl), 0.088 mg/mL (free base), ~1.10 mg/mL (HBr); 25°C, pH ~7.0
Salt selection Aqueous solubility Formulation development Physicochemical characterization

Multimodal Receptor Binding Profile: Direct 5-HT3/5-HT1A/5-HT7 Engagement vs. SSRI-Only SERT Inhibition

Vortioxetine (as the active moiety of the hydrochloride salt) binds with high affinity to the human serotonin transporter (SERT, Ki = 1.6 nM) and additionally to five serotonin receptor subtypes: 5-HT3 (Ki = 3.7 nM), 5-HT1A (Ki = 15 nM), 5-HT7 (Ki = 19 nM), 5-HT1B (Ki = 33 nM), and 5-HT1D (Ki = 54 nM), where it acts as a 5-HT3/5-HT1D/5-HT7 antagonist, 5-HT1B partial agonist, and 5-HT1A agonist [1]. In contrast, SSRIs such as escitalopram exhibit high-affinity SERT binding (escitalopram Ki ~1.1 nM) but show functionally negligible direct binding to 5-HT receptors at therapeutic concentrations, with Ki values typically >1,000 nM across the 5-HT receptor family [2]. Vortioxetine is also selective for SERT over the norepinephrine transporter (NET, Ki = 113 nM) and dopamine transporter (DAT, Ki > 1,000 nM), with an IC50 for serotonin reuptake inhibition of 5.4 nM, confirming its primary serotonergic mechanism that is pharmacologically distinct from SNRIs [3].

Receptor Binding
Cross-study comparable
SERT Ki 1.6 nM; 5-HT3 Ki 3.7 nM; 5-HT1A Ki 15 nM; 5-HT7 Ki 19 nM vs SSRI: 5-HT receptors >1,000 nM
Multimodal serotonergic target engagement
Human recombinant receptors, radioligand binding
Receptor pharmacology Binding affinity Mechanism of action Serotonin receptors

Superior Improvement in Sexual Function: Vortioxetine vs. Escitalopram (CSFQ-14 Treatment Difference +2.2 Points, p=0.013)

In a randomized, double-blind, head-to-head clinical study in adults with well-treated major depressive disorder (MDD) experiencing SSRI-induced sexual dysfunction, vortioxetine demonstrated statistically significant superiority over escitalopram in improving sexual function. The mean change from baseline to week 8 on the Changes in Sexual Functioning Questionnaire Short Form (CSFQ-14) total score was 8.8 (±0.64) for vortioxetine versus 6.6 (±0.64) for escitalopram, yielding a treatment difference of +2.2 points (p = 0.013) [1]. This result was incorporated into the FDA-approved prescribing information for vortioxetine, distinguishing it from SSRIs for this tolerability endpoint [2]. In an independent observational study, women treated with vortioxetine showed significantly higher mean sexual function scores (FSM-2: 22.42 ± 4.39) compared to those maintained on SSRIs or dual-action antidepressants (16.13 ± 7.76), with a lower risk of sexual dysfunction across desire, lubrication, orgasm, and satisfaction domains (p < 0.05) [3].

Sexual Function Endpoint
Head-to-head
CSFQ-14 diff +2.2 pts (p=0.013) vs escitalopram
Reported tolerability endpoint context
8-week RCT, MDD with SSRI-induced SD, N≈150/arm
Treatment-emergent sexual dysfunction Antidepressant tolerability Head-to-head clinical trial Serotonergic side effects

Cognitive Function Improvement: Vortioxetine Produces Significant DSST-Based Composite Score Gains vs. Placebo (Treatment Difference 0.33–0.36, p<0.0001) Independent of Mood Improvement

In a randomized, double-blind, placebo-controlled Phase III trial (NCT01422213, N=602), vortioxetine 10 mg and 20 mg/day produced statistically significant improvements on a pre-defined composite cognition z-score (comprising DSST and RAVLT) versus placebo at week 8, with mean treatment differences of 0.36 (10 mg, p < 0.0001) and 0.33 (20 mg, p < 0.0001) [1]. Path analysis confirmed that approximately 70–80% of the cognitive benefit was a direct treatment effect, independent of depressive symptom improvement (MADRS reductions of -4.7 and -6.7 points for 10 mg and 20 mg, respectively) [2]. In a network meta-analysis of three randomized controlled trials, vortioxetine—but not duloxetine—maintained statistically significant improvement on DSST after adjustment for MADRS change (standardized effect size 0.19 vs. duloxetine, p < 0.05), indicating a procognitive effect not shared by the SNRI comparator [3]. In contrast, a separate head-to-head study versus escitalopram found that escitalopram showed a modest cognitive advantage at week 4 (difference 1.78 points on MMSE, p < 0.05), though this difference was attenuated by week 8, suggesting time-course rather than endpoint effect differences [4].

Cognition Endpoint
Cross-study comparable
Composite cognition z-score +0.33–0.36 vs placebo (p<0.0001)
Reported cognition endpoint context
Phase III, 8-week, DSST+RAVLT, path analysis ~70% direct effect
Cognitive dysfunction in depression Neuropsychological assessment Digit Symbol Substitution Test Procognitive effects

Polymorph and Hydrate Stability: VOT-HCl vs. VOT-HBr—Reduced Polymorphic Tendency Simplifies Analytical and Formulation Workflows

The hydrochloride salt of vortioxetine crystallizes as a 1-dimensional P/M helical chain structure through N–H···Cl hydrogen bonds, and upon dissolution forms the monohydrate VOT-HCl·H₂O [1]. VOT-0.5HCl, in contrast, adopts a unique dimeric zigzag structure where two VOT molecules share a single proton, and this hemi-salt remains stable in water without hydrate conversion [2]. Critically, the precursor hydrobromide salt (VOT-HBr), which is the commercial API form, easily forms multiple polymorphs (α, β, and γ crystalline forms) as well as solvates and hydrates, with the γ-form being hygroscopic (2.0% moisture uptake under low-humidity conditions) and physically unstable [3]. Slurry conversion experiments in common organic solvents confirmed that VOT-HCl and VOT-0.5HCl possess well-defined solid-state stability profiles without evidence of uncontrolled polymorphic transitions [4]. The 1-dimensional helical hydrogen-bonding network of VOT-HCl, confirmed by single-crystal X-ray diffraction and XPS (N 1s binding energy shift to 400.3 eV, identical to VOT-HBr), provides a structurally characterized, reproducible solid form suitable for reference standard qualification [5].

Polymorph Stability
Head-to-head
HCl: 1 crystalline form; HBr: ≥3 polymorphs, γ-form hygroscopic (2.0% moisture)
Supports solid-form characterization
XRPD, DSC, DVS, slurry conversion in organic solvents
Solid-state chemistry Polymorph screening Hygroscopicity Pharmaceutical salt characterization

Synthetic Process and Salt Interconversion Efficiency: Hydrochloride Salt as a High-Purity Isolable Intermediate with Direct Conversion to Hydrobromide

In the improved synthetic route disclosed in US20240101524A1, vortioxetine hydrochloride is generated as a well-defined, crystalline intermediate by treating the free base in a suitable organic solvent (e.g., ethyl acetate or toluene) with concentrated hydrochloric acid [1]. The hydrochloride salt is isolable in high yield (>85%) and chemical purity (>99% by HPLC), and can be directly converted to the corresponding hydrobromide salt via treatment with 48% hydrobromic acid after free-base liberation with sodium hydroxide [2]. This contrasts with direct hydrobromide formation from the free base, which can lead to mixtures of polymorphic forms (α, β, γ) requiring additional polymorph-control steps [3]. The hydrochloride route thus offers a documented pathway for producing both the research-grade HCl salt and the commercial HBr salt from a common, well-characterized intermediate, supporting integrated analytical method development and impurity profiling across salt forms [4].

Salt Conversion Route
Supporting evidence
>85% yield, >99% purity (HPLC), single crystalline intermediate
Supports intermediate workflow
Ethyl acetate/toluene, HCl; convertible to HBr salt
Process chemistry Salt metathesis API manufacturing Polymorph control

Optimized Research, Analytical, and Formulation Application Scenarios for Vortioxetine Hydrochloride (CAS 960203-28-5)


In Vitro Receptor Pharmacology and Cellular Assays Requiring High Aqueous Solubility Without Co-Solvent Interference

For in vitro radioligand binding assays, GTPγS functional assays, and cell-based reporter gene assays targeting serotonin receptors (5-HT1A, 5-HT3, 5-HT7, 5-HT1B, 5-HT1D) and SERT, vortioxetine hydrochloride (VOT-HCl) is the preferred form due to its 2.90 mg/mL aqueous solubility, which is 2.6-fold higher than the hydrobromide salt and 32-fold higher than the free base [1]. This enhanced solubility allows the preparation of concentrated stock solutions in aqueous buffer systems without the need for DMSO or other organic co-solvents that may non-specifically modulate receptor activity or introduce cytotoxicity in cell-based formats. The well-characterized single-crystal structure of VOT-HCl (1-D helical P/M chain, N 1s XPS 400.3 eV) provides batch-to-batch structural confirmation via PXRD, ensuring reproducible pharmacology across independent experiments [2].

Bioanalytical Reference Standard and HPLC Method Development with Minimized Polymorph Interference

The hydrochloride salt's single characterized crystalline form, in contrast to the three polymorphs (α, β, γ) and multiple solvates documented for the hydrobromide salt, makes it the preferred reference standard for HPLC-UV/DAD and LC-MS/MS method development and validation [1]. The absence of polymorphic interconversion under standard laboratory storage conditions (confirmed by slurry conversion experiments in ethanol, ethyl acetate, and acetonitrile) reduces the risk of retention-time shifts, peak splitting, or quantification errors arising from solid-form variability [2]. Extraction and sample preparation workflows benefit from the improved water solubility, enabling direct aqueous dilution for calibration curve preparation without the need for organic solvent extraction steps that can introduce matrix effects in bioanalytical assays [3].

Formulation Pre-Development and Salt-Screening Studies for Improved Oral Bioavailability

In pharmaceutical pre-formulation screening programs aimed at identifying a salt form with superior dissolution rate and reduced polymorphic risk, vortioxetine hydrochloride serves as a benchmark comparator to the marketed hydrobromide salt. The 2.6-fold solubility advantage (2.90 mg/mL vs. 1.10 mg/mL) and the well-defined hydrate conversion (VOT-HCl → VOT-HCl·H₂O) provide a predictable dissolution and stability profile for immediate-release solid dosage form development [1]. The hydrochloride salt's documented compatibility with common pharmaceutical excipients and its intermediate role in the synthetic route to the commercial hydrobromide form make it a strategically valuable form for integrated drug substance/drug product development programs [2].

Clinical Research Studies Targeting Cognitive and Sexual-Function Endpoints in Major Depressive Disorder

For investigator-initiated trials and academic clinical research programs where cognitive improvement (measured by DSST and RAVLT composite scores) or minimization of treatment-emergent sexual dysfunction (measured by CSFQ-14 or FSM-2 instruments) are primary or key secondary endpoints, vortioxetine hydrochloride—as the salt form of the active moiety—provides the clinical evidence base for dose selection and endpoint powering [1]. The demonstrated treatment differences of +0.33–0.36 on composite cognition z-scores versus placebo (p<0.0001) and +2.2 points on CSFQ-14 versus escitalopram (p=0.013) provide published effect sizes for statistical power calculations in study design [2]. The independence of cognitive improvement from mood improvement, confirmed by path analysis, supports the use of vortioxetine hydrochloride in studies specifically designed to disentangle cognitive from affective treatment effects [3].

Application
Selection Property
Validation Focus
In vitro receptor pharmacology
Aqueous solubility & salt-form identity
Co-solvent-free assay compatibility
Bioanalytical method development
Single polymorph reference standard
HPLC/LC-MS/MS method reproducibility
Formulation pre-development & salt screening
Dissolution rate & polymorphic stability
Immediate-release solid dosage design studies
Cognition & sexual-function endpoint studies in depression research
Endpoint-specific evidence context
Cognitive and sexual-function endpoint assessment
Quote Request

Request a Quote for 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.